![molecular formula C22H21N3O B10832817 N-[(4-carbamimidoylphenyl)methyl]-2-methyl-3-phenylbenzamide](/img/structure/B10832817.png)
N-[(4-carbamimidoylphenyl)methyl]-2-methyl-3-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amidine compounds are a class of organic compounds characterized by the presence of a functional group with the general structure RC(NR)NR2. These compounds are known for their unique chemical properties and reactivity, making them valuable in various fields of chemistry and industry. Amidine Compound 1, in particular, is a notable member of this class, distinguished by its specific structural features and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Amidine Compound 1 can be synthesized through several methods, including:
From Amides: Amidines can also be synthesized by reacting amides with suitable reagents under specific conditions.
From Carbodiimides: Another method involves the reaction of carbodiimides with amines.
Industrial Production Methods: Industrial production of amidines often involves large-scale reactions using optimized conditions to ensure high yields and purity. For example, the reaction of nitriles with alcohol and acid, followed by ammonia treatment, is scaled up with careful control of temperature and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Amidine Compound 1 undergoes various chemical reactions, including:
Oxidation: Amidines can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction of amidines can yield amines or other reduced products.
Substitution: Amidines can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of amidines typically yields oximes, while reduction can produce amines .
Scientific Research Applications
Amidine Compound 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of polymers, catalysts, and other industrial materials.
Mechanism of Action
The mechanism of action of Amidine Compound 1 involves its interaction with specific molecular targets and pathways. For example, amidines can act as ligands for metal complexes, influencing catalytic activity and other chemical processes . Additionally, amidines can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Formamidine: The simplest amidine, characterized by the structure HC(=NH)NH2.
Benzamidine: Known for its use as a protease inhibitor.
Pentamidine: Used as an antimicrobial agent.
Uniqueness of Amidine Compound 1: Amidine Compound 1 is unique due to its specific structural features and reactivity, which distinguish it from other amidines. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C22H21N3O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(4-carbamimidoylphenyl)methyl]-2-methyl-3-phenylbenzamide |
InChI |
InChI=1S/C22H21N3O/c1-15-19(17-6-3-2-4-7-17)8-5-9-20(15)22(26)25-14-16-10-12-18(13-11-16)21(23)24/h2-13H,14H2,1H3,(H3,23,24)(H,25,26) |
InChI Key |
RNDNSLVKMYCGOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


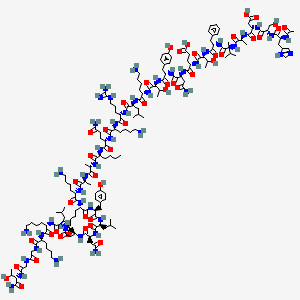
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1,3-dihydroxybutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxypropylidene]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1,3-dihydroxypropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-methylpentanoic acid](/img/structure/B10832740.png)
![N-[1-(4-chlorophenyl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B10832741.png)
![[3-[[2-(2-Amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate](/img/structure/B10832744.png)
![1-(5-cyano-2-pyridyl)-3-[(1R,2R)-2-(6-fluoro-2-hydroxy-3-propanoyl-phenyl)cyclopropyl]urea](/img/structure/B10832745.png)
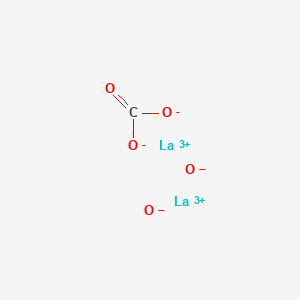
![4-[(benzylideneamino)-methylamino]-1H-pyridazin-6-one](/img/structure/B10832751.png)
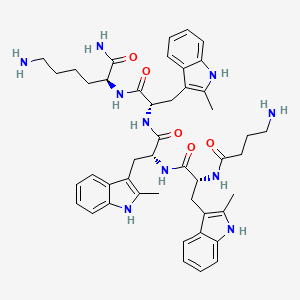
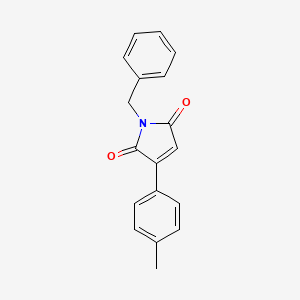
![N-{3-[4-(4-Phenylthiophen-2-Yl)phenyl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10832779.png)
![2-PropenaMide, N-[cis-4-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]cyclohexyl]-](/img/structure/B10832786.png)
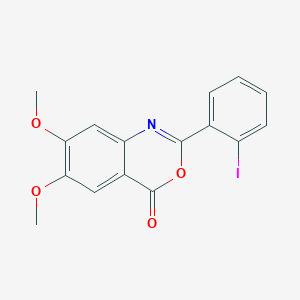
![2-{5-[(4-Chloro-2-Methylphenyl)methoxy]-1h-Pyrazol-1-Yl}pyridine-4-Carboxylic Acid](/img/structure/B10832810.png)
![N-[(4-carbamimidoylphenyl)methyl]-2-chloro-3-phenylbenzamide](/img/structure/B10832816.png)
